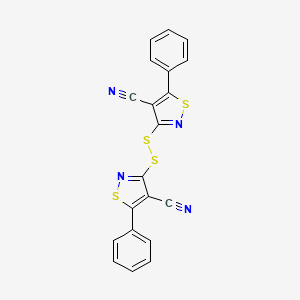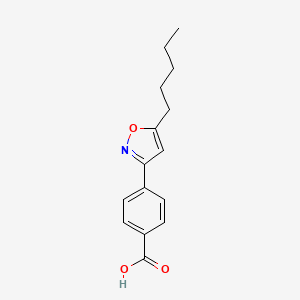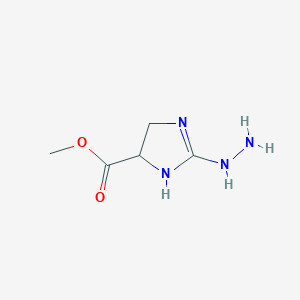
methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Métodos De Preparación
The synthesis of methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method is efficient and allows for the inclusion of various functional groups.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include mild to moderate temperatures and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazoles and hydrazones .
Aplicaciones Científicas De Investigación
Methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
The mechanism of action of methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being used .
Comparación Con Compuestos Similares
Methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives such as:
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.
Other substituted imidazoles: These compounds may have different substituents at various positions on the imidazole ring, affecting their reactivity and applications.
Propiedades
Número CAS |
760159-88-4 |
|---|---|
Fórmula molecular |
C5H10N4O2 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
methyl 2-hydrazinyl-4,5-dihydro-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C5H10N4O2/c1-11-4(10)3-2-7-5(8-3)9-6/h3H,2,6H2,1H3,(H2,7,8,9) |
Clave InChI |
LQHBNDMPFRXLPG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CN=C(N1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


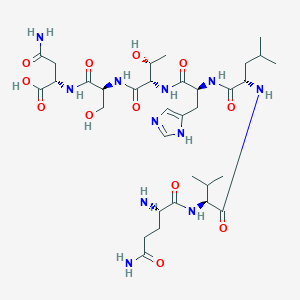

![3-Methyl-1,3,5,10-tetrahydrocyclohepta[4,5]pyrrolo[3,2-c]pyridin-9(2H)-one](/img/structure/B14207355.png)
![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)

![3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14207364.png)

![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)

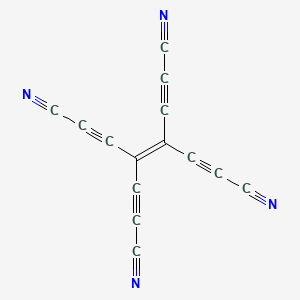
![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
